molecular formula C20H19NO3 B4402019 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one

1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one

Cat. No.: B4402019
M. Wt: 321.4 g/mol
InChI Key: PRHZSWKYMVYRCI-UHFFFAOYSA-N
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Description

1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline moiety linked to a phenylpropanone structure through an ethoxyethoxy bridge, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one typically involves multiple steps, starting from commercially available 8-hydroxyquinoline. The general synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, such as using alternative solvents or catalysts.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases and leading to anticancer effects . Additionally, the compound can inhibit enzymes like tyrosine kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

1-[2-(2-Quinolin-8-yloxyethoxy)phenyl]propan-1-one can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and a wide range of biological activities.

Properties

IUPAC Name

1-[2-(2-quinolin-8-yloxyethoxy)phenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-17(22)16-9-3-4-10-18(16)23-13-14-24-19-11-5-7-15-8-6-12-21-20(15)19/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHZSWKYMVYRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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